1-(4-chloro-3-nitrophenyl)ethan-1-ol
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Overview
Description
1-(4-chloro-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-chloro-3-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the nitration of 4-chloroacetophenone followed by reduction to yield the desired product . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-chloro-3-nitrophenyl)ethanone.
Reduction: Formation of 1-(4-chloro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can influence its reactivity and binding affinity to molecular targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)ethan-1-ol: Lacks the chloro group, which may affect its reactivity and biological activity.
1-(4-chloro-3-methylphenyl)ethan-1-ol: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
1-(4-chloro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38383-26-5 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3 |
InChI Key |
DPECJWNICWLDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
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